molecular formula C4H5BrN4 B1292474 5-Bromopyrimidine-2,4-diamine CAS No. 1004-01-9

5-Bromopyrimidine-2,4-diamine

Cat. No.: B1292474
CAS No.: 1004-01-9
M. Wt: 189.01 g/mol
InChI Key: SUHXPSAYNUCJSC-UHFFFAOYSA-N
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Description

5-Bromopyrimidine-2,4-diamine is a heterocyclic organic compound with the molecular formula C4H5BrN4 It is a derivative of pyrimidine, characterized by the presence of bromine and two amino groups at the 2nd and 4th positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyrimidine-2,4-diamine typically involves the bromination of pyrimidine-2,4-diamine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the 5th position of the pyrimidine ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The purification process typically includes recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .

Mechanism of Action

The mechanism of action of 5-Bromopyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino groups play a crucial role in binding to these targets, leading to the modulation of their activity. For example, in the context of enzyme inhibition, the compound can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

  • 5-Chloropyrimidine-2,4-diamine
  • 5-Fluoropyrimidine-2,4-diamine
  • 5-Iodopyrimidine-2,4-diamine

Comparison: Compared to its halogenated analogs, 5-Bromopyrimidine-2,4-diamine exhibits unique reactivity due to the presence of the bromine atom, which is larger and more polarizable than chlorine and fluorine but less so than iodine. This affects its nucleophilicity and the types of reactions it can undergo. Additionally, the bromine atom’s size and electronic properties influence the compound’s binding affinity to molecular targets, making it a valuable tool in medicinal chemistry .

Properties

IUPAC Name

5-bromopyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHXPSAYNUCJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-01-9
Record name 5-bromopyrimidine-2,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 2,4-diaminopyrimidine (5.5 g, 0.05 mol, 1.0 eq.) and THF (200 ml) was added pyridinium tribromide (17.5 g, 0.055 mol, 1.1 eq) at 0° C. in three portions. The resulting mixture was stirred at about 0° C. for two hours, filtered and washed with THF (20 ml). The yellow solid was mixed with water (100 ml) and the resulting mixture was neutralized with 10% NaOH solution to a pH of about 7. Stirring was continued at room temperature for 30 minutes, after which the mixture was filtered, washed with water (2×20 ml) and dried under vacuum at 50° C. to give 8.2 g (87%) of 2,4-diamino-5-bromo-pyrimidine as a white solid. 1H NMR, HPLC and LCMS analyses of this product are identical to the product described in Step 1 of Example 1.
Quantity
5.5 g
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200 mL
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17.5 g
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Synthesis routes and methods II

Procedure details

To a stirring mixture of 2,4-diaminopyrimidine (25 g, 0.23 mol, 1.0 eq) in acetic acid (375 ml) was added Br2 (36.3 g, 0.23 mol, 1.0 eq) at room temperature. The resulting mixture was stirred at room temperature (about 25° C.) for 2 hours and then filtered. The yellow solid was mixed with water (250 ml) and the pH of the resulting mixture was adjusted to 8-9 using 50% NaOH solution. Stirring was continued at room temperature for 30 min and the mixture was filtered, washed with water, and then dried under vacuum to give 38 g (87%) of 2,4-diamino-5-bromo-pyrimidine as a white solid. 1H NMR (400 MHz, d6-DMSO) δ 6.06 (s, 2H, ex. D2O), 6.50 (br, 2H, ex. D2O), 7.76 (s, 1H); MS (+)-ES [M+H]+ m/z 191.
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25 g
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reactant
Reaction Step One
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375 mL
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solvent
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Quantity
36.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 2,4-diaminopyrimidine (1.0 g, 9.1 mmol) in chloroform (30 mL) was added N-bromosuccinimide (1.62 g, 9.08 mmol). The solution was stirred in the dark for 12 hours, at which time it was added to CH2Cl2 (150 mL) and 1N NaOH (50 mL). The solid that formed was filtered, rinsed with water and concentrated in vacuo, yielding 1.4 g (74%) of 5-bromopyrimidine-2,4-diamine. LCMS (m/z): 189/191 (MH+). 1H NMR. (DMSO-d6): δ 7.78 (s, 1H), 6.58 (bs, 2H), 6.08 (bs, 2H).
Quantity
1 g
Type
reactant
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1.62 g
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30 mL
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150 mL
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50 mL
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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